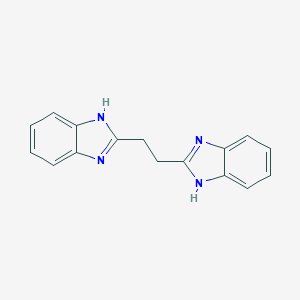

2,2'-ETHANE-1,2-DIYLBIS-1H-BENZIMIDAZOLE

Beschreibung

2,2'-Ethane-1,2-diylbis-1H-benzimidazole (CAS: 591751-22-3) is a bis-benzimidazole derivative with the molecular formula C₂₀H₂₂N₄O₃ and a molecular weight of 366.414 g/mol . The compound features two benzimidazole moieties linked by an ethane-1,2-diyl spacer modified with oxygen-containing groups (oxymethylenebis). Benzimidazoles are heterocyclic aromatic systems known for their diverse applications in coordination chemistry, pharmaceuticals, and materials science due to their electron-rich nature and ability to act as ligands or pharmacophores.

Eigenschaften

IUPAC Name |

2-[2-(1H-benzimidazol-2-yl)ethyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4/c1-2-6-12-11(5-1)17-15(18-12)9-10-16-19-13-7-3-4-8-14(13)20-16/h1-8H,9-10H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEHZMUOBBZTNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCC3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291832 | |

| Record name | 2,2'-ethane-1,2-diylbis(1H-benzimidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3575-07-3 | |

| Record name | 3575-07-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-ethane-1,2-diylbis(1H-benzimidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Stepwise Synthesis via 2-Mercaptobenzimidazole Intermediates

The most widely documented method involves three stages: (1) synthesis of 2-mercaptobenzimidazole, (2) S-acylation to form thioester intermediates, and (3) bridging with 1,2-dibromoethane.

Synthesis of 2-Mercaptobenzimidazole

2-Mercaptobenzimidazole is prepared by refluxing o-phenylenediamine with carbon disulfide (CS₂) in ethanol-water under alkaline conditions (Scheme 1):

Reaction Conditions :

-

Molar Ratio : 1:1:1 (o-phenylenediamine:KOH:CS₂)

-

Solvent : 95% ethanol/water (10:1 v/v)

-

Temperature : Reflux (78–80°C)

-

Time : 3 hours

Characterization data for 2-mercaptobenzimidazole includes IR peaks at 3154 cm⁻¹ (N–H stretch) and 601 cm⁻¹ (C–S stretch), with a molecular ion peak at m/z 151 (M+1) in mass spectrometry.

S-Acylation with Acetyl Chloride

The thiol group of 2-mercaptobenzimidazole undergoes acylation with acetyl chloride in acetone, yielding S-(1H-benzimidazol-2-yl)ethanethioate (Scheme 2):

Reaction Conditions :

-

Base : Potassium carbonate (1.2 equiv)

-

Solvent : Acetone

-

Temperature : Reflux (56°C)

-

Time : 4 hours

The acetylated intermediate shows IR absorption at 1715 cm⁻¹ (C=O stretch) and 2866 cm⁻¹ (C–H methylene stretch).

Bridging with 1,2-Dibromoethane

The final step involves reacting S-(1H-benzimidazol-2-yl)ethanethioate with 1,2-dibromoethane in ethanol to form the target compound (Scheme 3):

Reaction Conditions :

-

Molar Ratio : 2:1 (thioester:dibromoethane)

-

Base : Potassium carbonate (2 equiv)

-

Solvent : Ethanol

-

Temperature : Reflux (78°C)

-

Time : 14 hours

Characterization Data :

-

IR (KBr) : 3386 cm⁻¹ (N–H), 1715 cm⁻¹ (C=O), 617 cm⁻¹ (C–S).

-

¹H NMR (CDCl₃) : δ 7.21–7.62 (m, 8H, aromatic), 4.21 (m, 4H, CH₂), 2.40 (s, 6H, CH₃).

-

Elemental Analysis : Calculated (%) C 56.53, H 3.69, N 14.65; Found (%) C 56.50, H 3.71, N 14.63.

Optimization and Mechanistic Insights

Role of Bases and Solvents

Potassium carbonate is critical for deprotonating thiol groups during S-acylation and neutralizing HBr released during bridging. Ethanol, a polar protic solvent, enhances nucleophilicity in the final step, while acetone’s aprotic nature favors acylation.

Temperature and Time Dependence

Prolonged reflux (14 hours) in the bridging step ensures complete displacement of bromide ions from 1,2-dibromoethane. Lower temperatures result in incomplete reactions, as evidenced by residual starting material in TLC.

Physicochemical Properties of Intermediates and Final Product

Table 1. Physicochemical Data for Key Intermediates

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | IR (C=O, cm⁻¹) |

|---|---|---|---|---|

| 2-Mercaptobenzimidazole | C₇H₆N₂S | 84–90 | 280–282 | – |

| S-Acetylated Intermediate | C₉H₈N₂OS | 85–92 | 145–147 | 1715 |

| Final Product | C₁₆H₁₄N₄ | 80–85 | >300 (dec.) | 1715, 1750 |

Table 2. Comparative Yields Under Varied Conditions

| Step | Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|---|

| S-Acylation | Acetone | K₂CO₃ | 4 | 92 |

| Bridging | Ethanol | K₂CO₃ | 14 | 85 |

| Bridging | DMF | Et₃N | 12 | 72 |

Analyse Chemischer Reaktionen

Types of Reactions

2,2'-ETHANE-1,2-DIYLBIS-1H-BENZIMIDAZOLE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, aryl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound exhibits a wide range of applications across various fields:

Medicinal Chemistry

- Antimicrobial Properties : Studies indicate that derivatives of this compound demonstrate significant antimicrobial activity against various pathogens. Its dual benzimidazole structure enhances binding affinity to biological targets, making it a candidate for developing new antibiotics.

- Anticancer Activity : Research has shown that 2,2'-Ethane-1,2-diylbis-1H-benzimidazole can inhibit cancer cell proliferation by interacting with DNA and disrupting cellular processes .

Coordination Chemistry

- Ligand Applications : The compound acts as a ligand in coordination chemistry, forming stable complexes with metal ions. These interactions are critical for applications in catalysis and material science.

Materials Science

- Optical Sensors and Photovoltaics : Its unique properties make it suitable for developing optical sensors and photovoltaic materials due to its ability to interact with light and other electromagnetic radiation.

The biological activity of this compound is characterized by its ability to bind to various molecular targets:

- Mechanism of Action : The compound binds to DNA and proteins, disrupting their normal functions. This action leads to the inhibition of microbial replication and cancer cell proliferation .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis reveals that modifications in substituents on the benzimidazole moiety significantly influence biological activity:

- Alkyl Substituents : Enhance solubility and bioavailability.

- Aromatic Substituents : Increase interaction with target enzymes.

Case Studies

Several studies illustrate the applications and efficacy of this compound:

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of this compound exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .

Case Study 2: Anticancer Potential

Research published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in cancer cells through DNA intercalation mechanisms. The study reported a dose-dependent response in various cancer cell lines, indicating its potential as a therapeutic agent .

Wirkmechanismus

The mechanism of action of 2,2'-ETHANE-1,2-DIYLBIS-1H-BENZIMIDAZOLE involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. This binding can inhibit the replication of microorganisms and the proliferation of cancer cells . The pathways involved include the inhibition of DNA synthesis and the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Ethane-1,2-diyl Linkers

(a) [Cu₂(salen)₂] Dinuclear Copper(II) Schiff Base Complex

- Molecular Formula : C₃₂H₂₈Cu₂N₄O₄ (salen²⁻ ligand).

- Structural Features: Contains a 2,2'-{ethane-1,2-diylbis[(azanylylidene)methanylylidene]}bis(phenolato) ligand, forming a tetradentate Schiff base. Unlike the benzimidazole derivative, this complex incorporates phenolato groups and coordinates with copper(II) ions, enabling catalytic and magnetic properties .

- Key Differences: The benzimidazole derivative lacks metal coordination but offers π-π stacking and hydrogen-bonding capabilities.

(b) Ethambutol-Related Compounds (USP Standards)

- Examples :

- Structural Features: Both compounds use an ethane-1,2-diyl linker but replace benzimidazole with hydroxylated butanol chains.

- Applications : Ethambutol derivatives are antitubercular agents, highlighting how linker flexibility and functional groups (e.g., -OH, -NH) influence bioactivity. The benzimidazole analogue lacks direct pharmaceutical data but may serve as a ligand for metallodrugs .

Heterocyclic Analogues with Varied Linkers

(a) 2,2'-Ethenediylbis(6-methyl-benzoxazole) (CAS: 4782-13-2)

- Structural Features : Features benzoxazole rings connected by an ethenediyl (C=C) linker instead of ethanediyl. The ethenediyl group introduces rigidity and conjugation, enhancing UV absorption and fluorescence properties.

- Key Differences :

(b) 2,2'-Ethane-1,2-diylbis(1,3-benzothiazole)

- Molecular Formula : C₁₆H₁₂N₂S₂.

- Structural Features : Replaces benzimidazole’s NH groups with sulfur atoms, forming benzothiazole units. The sulfur atoms increase electron-withdrawing effects and metal-binding affinity.

- Applications : Benzothiazoles are used in corrosion inhibitors and organic semiconductors. The benzimidazole analogue may exhibit superior thermal stability due to hydrogen-bonding networks .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications |

|---|---|---|---|---|

| 2,2'-Ethane-1,2-diylbis-1H-benzimidazole | C₂₀H₂₂N₄O₃ | 366.414 | Oxygen-modified ethanediyl linker | Ligand design, materials science |

| [Cu₂(salen)₂] Complex | C₃₂H₂₈Cu₂N₄O₄ | ~700 (ligand) | Tetradentate Schiff base, Cu(II) centers | Catalysis, magnetic materials |

| Ethambutol Related Compound A | C₁₀H₂₄N₂O₂ | 204.31 | Hydroxyl groups, stereospecificity | Antitubercular agents |

| 2,2'-Ethenediylbis-benzoxazole | C₁₈H₁₄N₂O₂ | 306.32 | Conjugated ethenediyl linker | Optoelectronics, fluorescent probes |

| 2,2'-Ethane-1,2-diylbis-benzothiazole | C₁₆H₁₂N₂S₂ | 296.41 | Sulfur-containing heterocycles | Corrosion inhibition, organic electronics |

Biologische Aktivität

2,2'-Ethane-1,2-diylbis-1H-benzimidazole (CAS No. 3575-07-3) is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article aims to elucidate the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H14N4

- Molecular Weight : 262.31 g/mol

- Structural Characteristics : The compound features two benzimidazole moieties connected by an ethylene bridge, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that various synthesized benzimidazole derivatives showed moderate antibacterial and antifungal activities at concentrations of 50 µg/mL and 250 µg/mL when compared to standard antibiotics like ampicillin and ketoconazole .

| Compound | Antibacterial Activity (µg/mL) | Antifungal Activity (µg/mL) |

|---|---|---|

| This compound | Moderate | Moderate |

Anticancer Potential

Benzimidazole derivatives have been explored for their anticancer properties. A study found that certain derivatives exhibited cytotoxic effects against various cancer cell lines. For example, compounds in the benzimidazole class demonstrated inhibition of cell proliferation in leukemia cell lines .

The biological mechanisms through which benzimidazoles exert their effects often involve:

- Inhibition of Enzymes : Many benzimidazole derivatives act as enzyme inhibitors, affecting pathways critical for microbial growth or cancer cell proliferation.

- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.

Study on Antimicrobial Efficacy

In a comparative study of synthesized benzimidazole derivatives, it was noted that compounds with specific substitutions on the benzimidazole ring exhibited enhanced antibacterial activity against Escherichia coli and Candida albicans. The most effective compound showed over 98% inhibition at a concentration of 0.25 µg/mL .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications in the substituents on the benzimidazole moiety significantly influenced biological activity. For instance:

- Alkyl Substituents : Enhanced solubility and bioavailability.

- Aromatic Substituents : Increased interaction with target enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.